molecular formula CCl3Pb B14467030 CID 78063711

CID 78063711

Cat. No.: B14467030
M. Wt: 325 g/mol
InChI Key: NDXUKZASURIKTB-UHFFFAOYSA-N
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Description

(Trichloromethyl)plumbane is an organolead compound with the chemical formula Pb(CCl3)4 It is a derivative of plumbane, where the hydrogen atoms are replaced by trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trichloromethyl)plumbane typically involves the reaction of lead compounds with trichloromethylating agents. One common method is the reaction of lead(IV) chloride (PbCl4) with trichloromethyl chloride (CCl3Cl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of (Trichloromethyl)plumbane is not well-documented, likely due to the compound’s specialized applications and the hazardous nature of lead compounds. the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions

(Trichloromethyl)plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert (Trichloromethyl)plumbane to lower oxidation state lead compounds.

    Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

(Trichloromethyl)plumbane has several applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other organolead compounds and studying their properties.

    Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.

    Medicine: Limited applications due to toxicity, but studied for potential use in radiopharmaceuticals.

Mechanism of Action

The mechanism of action of (Trichloromethyl)plumbane involves its interaction with various molecular targets. The trichloromethyl groups can participate in electrophilic reactions, while the lead atom can form coordination complexes with other molecules. These interactions can affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Plumbane (PbH4): The parent compound of (Trichloromethyl)plumbane, with hydrogen atoms instead of trichloromethyl groups.

    Tetraethyllead (Pb(C2H5)4): Another organolead compound with ethyl groups instead of trichloromethyl groups.

    Lead(IV) chloride (PbCl4): A precursor used in the synthesis of (Trichloromethyl)plumbane.

Uniqueness

(Trichloromethyl)plumbane is unique due to the presence of trichloromethyl groups, which impart distinct chemical properties compared to other organolead compounds. These properties include higher electronegativity and reactivity, making it useful for specific applications in research and industry.

Properties

Molecular Formula

CCl3Pb

Molecular Weight

325 g/mol

InChI

InChI=1S/CCl3.Pb/c2-1(3)4;

InChI Key

NDXUKZASURIKTB-UHFFFAOYSA-N

Canonical SMILES

C(Cl)(Cl)(Cl)[Pb]

Origin of Product

United States

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